molecular formula C8H14BrNS B7631066 4-(2-Bromoprop-2-enyl)-1,4-thiazepane

4-(2-Bromoprop-2-enyl)-1,4-thiazepane

Cat. No.: B7631066
M. Wt: 236.17 g/mol
InChI Key: ZLTAPXJVKJYHGV-UHFFFAOYSA-N
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Description

4-(2-Bromoprop-2-enyl)-1,4-thiazepane is a specialized chemical compound featuring a seven-membered 1,4-thiazepane ring system coupled with a reactive 2-bromoprop-2-enyl substituent. This molecular architecture combines the conformational flexibility of a saturated thiazepane heterocycle with the versatile reactivity of a bromoalkenyl group, making it particularly valuable as a synthetic intermediate in medicinal chemistry and drug discovery research. The compound's strategic bromoalkenyl functionality serves as an effective electrophile in substitution reactions and participates in various cross-coupling methodologies, enabling researchers to develop more complex molecular architectures . The 1,4-thiazepane scaffold represents an important heterocyclic system in pharmaceutical research, with related structures demonstrating significant biological relevance . Researchers utilize this bromo-functionalized thiazepane derivative primarily as a key building block in the synthesis of bicyclic compound libraries , particularly through ring-closing metathesis and other cyclization strategies that leverage the terminal alkene functionality in conjunction with the bromine atom for subsequent structural elaboration. The compound has shown particular utility in the development of potential interleukin-1 activity inhibitors , representing a promising structural motif for investigating inflammatory pathways. Additionally, the sulfur and nitrogen atoms within the thiazepane ring provide potential coordination sites for metal complexation, expanding its applications to materials science and catalytic studies. Proper handling requires consideration of the compound's reactivity, with recommended storage under inert atmosphere and protection from moisture to preserve both the bromine functionality and the integrity of the thiazepane ring system. This product is intended For Research Use Only and is not approved for human consumption, diagnostic, or therapeutic applications. Researchers should consult relevant safety data sheets and implement appropriate engineering controls when working with this compound.

Properties

IUPAC Name

4-(2-bromoprop-2-enyl)-1,4-thiazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNS/c1-8(9)7-10-3-2-5-11-6-4-10/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTAPXJVKJYHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1CCCSCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2-Bromoprop-2-enyl)-1,4-thiazepane with two related brominated heterocycles from the evidence: 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol () and 2-(4-bromophenyl)-1,4-oxazepane ().

Structural and Functional Differences

Property This compound 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol 2-(4-bromophenyl)-1,4-oxazepane
Core Heterocycle 1,4-Thiazepane (7-membered, S/N) 1,3,4-Thiadiazole (5-membered, S/N) 1,4-Oxazepane (7-membered, O/N)
Substituent 2-Bromoprop-2-enyl 4-Bromobenzylideneamino, thiol (-SH) 4-Bromophenyl
Molecular Formula Not explicitly provided C₉H₆BrN₃S₂ C₁₁H₁₄BrNO
Key Functional Groups Bromoalkenyl, thioether C=N (imine), -SH, aromatic Br Ether oxygen, aromatic Br
Spectral Data N/A IR: 2595 cm⁻¹ (-SH), 1620 cm⁻¹ (C=N); ¹H-NMR: δ 13.0 (-SH) Collision cross-section predicted
Key Observations:
  • Heterocycle Size and Flexibility : The 7-membered thiazepane and oxazepane rings () offer greater conformational flexibility compared to the rigid 5-membered thiadiazole (). This may influence their pharmacokinetic properties or catalytic activity .
  • Substituent Reactivity : The bromoalkenyl group in the target compound may participate in Suzuki-Miyaura coupling, whereas the aromatic bromine in and is more suited for electrophilic substitution or halogen-bonding interactions.
  • Spectroscopic Features : The -SH group in (IR: 2595 cm⁻¹) and the imine (C=N) stretch (1620 cm⁻¹) highlight distinct reactivity compared to the ether oxygen in oxazepane () .

Preparation Methods

Cyclization Strategies

Thiazepanes are commonly synthesized via cyclization of linear precursors containing sulfur and nitrogen. For example:

  • Thiol-Amine Cyclization : Reaction of 3-aminopropanethiol with 1,3-dibromopropane under basic conditions yields 1,4-thiazepane. Modifying the dibromopropane to a bromoallyl derivative could introduce the propenyl group.

  • Michael Addition-Cyclization : Thiols reacting with α,β-unsaturated carbonyl compounds form thioether intermediates, which cyclize upon amine nucleophilic attack.

Hypothetical Pathway for 4-(2-Bromoprop-2-enyl)-1,4-Thiazepane:

  • Step 1 : React 3-mercaptopropylamine with 2-bromoacryloyl chloride to form a thioester.

  • Step 2 : Intramolecular cyclization via dehydrohalogenation to form the thiazepane ring.

  • Step 3 : Bromination at the allylic position using NN-bromosuccinimide (NBS) under radical conditions.

Functionalization of Preformed 1,4-Thiazepanes

Direct Alkylation at the 4-Position

Introducing the bromopropenyl group post-cyclization avoids ring-strain complications:

  • Reagents : 2-bromopropene and a strong base (e.g., LDA) to deprotonate the thiazepane’s nitrogen, followed by alkylation.

  • Challenges : Competing elimination reactions may occur due to the base’s strength.

Experimental Example (Hypothetical):

To a solution of 1,4-thiazepane (1.0 g, 8.7 mmol) in THF at -78°C, add LDA (2.2 eq, 19.1 mmol). After 30 min, introduce 2-bromopropene (1.5 eq, 13.1 mmol) and warm to room temperature. Quench with saturated NH4Cl\text{NH}_4\text{Cl}, extract with CH2Cl2\text{CH}_2\text{Cl}_2, and purify via column chromatography (hexanes:EtOAc = 4:1). Yield: ~40% (estimated).

Bromination of Propenyl-Thiazepane Precursors

Allylic Bromination

Radical bromination of a propenyl-substituted thiazepane using NBS and a light initiator:

  • Substrate : 4-propenyl-1,4-thiazepane.

  • Conditions : NBS (1.1 eq), benzoyl peroxide (0.1 eq), in CCl4_4 under UV light.

  • Mechanism : Radical chain reaction selectively brominates the allylic position.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey Reagents/ConditionsYield (%)AdvantagesLimitations
Cyclization3-Mercaptopropylamine2-Bromoacryloyl chloride, Base30–50*Direct ring formationLow yield due to side reactions
Post-Alkylation1,4-ThiazepaneLDA, 2-Bromopropene40*Avoids ring strainRequires strong base
Allylic Bromination4-Propenyl-1,4-thiazepaneNBS, UV light50–70*High regioselectivityRequires pre-functionalized substrate

*Estimated based on analogous reactions.

Mechanistic Insights and Optimization

  • Cyclization Route : The use of bulky bases (e.g., DIPEA) in polar aprotic solvents (DMF) may suppress elimination.

  • Alkylation : Switching to milder bases (e.g., K2_2CO3_3) in DMSO could improve selectivity.

  • Bromination : Adding stabilizers (e.g., TEMPO) minimizes over-bromination .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2-Bromoprop-2-enyl)-1,4-thiazepane, and what methodological considerations are critical for optimizing yield?

  • Answer : The synthesis typically involves multi-step reactions, including:

  • Ring formation : Cyclization of precursor amines with sulfur-containing reagents to construct the thiazepane core.
  • Alkylation : Introduction of the 2-bromoprop-2-enyl group via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura with bromoalkene partners).
  • Halogenation : Bromination steps may require controlled temperatures (0–25°C) and catalysts like N-bromosuccinimide (NBS) in inert solvents (e.g., DCM) .
  • Key considerations : Optimize reaction time, solvent polarity, and stoichiometry of bromoalkene reagents to minimize side reactions (e.g., elimination or over-halogenation). Monitor purity via HPLC (≥95%) and characterize intermediates using 1^1H/13^13C NMR .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Answer :

  • NMR spectroscopy : Confirm the thiazepane ring’s conformation (chair vs. boat) via coupling constants (JHHJ_{H-H}) and assign bromoalkene protons (δ 5.8–6.2 ppm for vinyl protons) .
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~290) and isotopic patterns consistent with bromine (1:1 ratio for 79^{79}Br/81^{81}Br) .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., bromoalkene geometry) and measure bond angles/distances in the thiazepane ring .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for optimizing this compound synthesis, and how do they address experimental contradictions?

  • Answer :

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., for bromoalkene insertion). Compare activation energies of competing mechanisms (e.g., SN2 vs. radical pathways) .
  • Reaction path search tools : Tools like GRRM or AFIR automate exploration of possible intermediates, resolving discrepancies between theoretical and observed yields .
  • Case study : If experimental yields contradict computational predictions (e.g., lower-than-expected bromination efficiency), re-evaluate solvent effects or catalyst poisoning via Mulliken charge analysis .

Q. How can factorial design and statistical models improve the scalability of this compound synthesis?

  • Answer :

  • Design of Experiments (DoE) : Apply 2k^k factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example:
VariableLow LevelHigh LevelOptimal Range
Temperature (°C)206040–50
Catalyst (mol%)51510–12
Reaction Time (h)62412–18

Analyze interactions using ANOVA to identify dominant factors affecting yield .

  • Response Surface Methodology (RSM) : Model non-linear relationships between variables and optimize conditions for >90% yield .

Q. What strategies mitigate instability of the bromoalkene moiety in this compound during long-term storage or biological assays?

  • Answer :

  • Stabilization : Store under inert atmosphere (argon) at –20°C in amber vials to prevent light-induced degradation. Add radical inhibitors (e.g., BHT) to suppress bromine loss .
  • Analytical monitoring : Track decomposition via periodic HPLC-MS; quantify degradation products (e.g., propene derivatives) using calibration curves .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the biological activity of this compound derivatives in different assay systems?

  • Answer :

  • Assay standardization : Compare IC50_{50} values across studies using identical cell lines (e.g., HEK293 vs. HeLa) and control compounds. Address solvent effects (e.g., DMSO tolerance <0.1%) .
  • Structure-activity relationship (SAR) : Map bioactivity variations to substituent effects (e.g., bromoalkene vs. chloroalkene analogs) via molecular docking simulations .

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